Silane, isocyanato-

Description

Conceptual Framework of Organosilane Chemistry

Organosilane chemistry is the study of compounds containing at least one stable carbon-silicon (C-Si) bond. researchgate.net These hybrid molecules bridge the gap between organic and inorganic materials. The fundamental structure of a functional organosilane, such as isocyanato silane (B1218182), can be generalized as R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy. sinosil.com

The chemistry of organosilanes is primarily dictated by two key reaction mechanisms: hydrolysis and condensation.

Hydrolysis: In the presence of moisture, the hydrolyzable alkoxy groups (Si-OR) react with water to form reactive silanol (B1196071) groups (Si-OH) and an alcohol byproduct. chemicalbook.com This step is crucial for the silane's ability to bond to inorganic substrates. The rate of hydrolysis can be influenced by factors such as pH and the type of alkoxy group; for instance, methoxy groups hydrolyze more rapidly than ethoxy groups. shinetsusilicone-global.com

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970). tandfonline.com This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively anchoring the silane molecule to the inorganic surface. Additionally, silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si), further enhancing the strength and stability of the interfacial layer. researchgate.net

This dual reactivity—the ability of the organofunctional group to interact with organic polymers and the silane group to bond with inorganic surfaces—is the cornerstone of their utility as coupling agents. zmsilane.com

Significance of Isocyanato Functionalization in Silane Compounds

The functionalization of a silane with an isocyanate (-N=C=O) group introduces a site of high reactivity towards organic polymers. The isocyanate group is known for its ability to readily react with compounds containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups, which are common in many polymers like polyurethanes, epoxies, and polyamides. crowdchem.netrussoindustrial.ru This reaction forms strong, stable covalent bonds (urethane or urea (B33335) linkages), ensuring excellent adhesion to the organic matrix. osti.gov

The significance of this functionalization lies in its ability to:

Act as a powerful adhesion promoter: By forming covalent bonds with both the organic resin and the inorganic substrate, isocyanato silanes create a robust bridge at the interface, significantly improving the bond strength and durability between materials that are otherwise incompatible. hengdasilane.comdakenchem.com

Serve as an effective crosslinking agent: In systems like moisture-curable polyurethanes, the isocyanate group can react with the polymer backbone while the silane group hydrolyzes and condenses, creating a densely cross-linked network. cfmats.com This enhances the mechanical properties, such as tensile strength and thermal stability, as well as the chemical and UV resistance of the final product. dakenchem.comchemicalbook.com

Enable surface modification: Isocyanato silanes can be used to alter the surface properties of inorganic materials, making them more compatible with organic systems and improving the dispersion of inorganic fillers within a polymer matrix. hengdasilane.comasianpubs.org

This targeted reactivity makes isocyanato silanes indispensable in applications demanding high-performance bonding and long-term stability in challenging environments. dakenchem.com

Historical Perspectives on Isocyanato Silane Research

The development of isocyanato silanes is rooted in the convergence of two distinct fields of chemical research: isocyanate chemistry and organosilane technology. The synthesis of isocyanates dates back to 1849, discovered by French chemist Charles Adolphe Wurtz. crowdchem.net However, their large-scale industrial production and application, particularly in the creation of polyurethane polymers, did not gain momentum until the mid-20th century.

Separately, the value of organosilanes as coupling agents was first realized in the 1940s. russoindustrial.ruyg-1.com Researchers working on fiberglass-reinforced polyester (B1180765) composites discovered that these bifunctional molecules could dramatically improve the bond strength between the glass fibers and the resin matrix, which was prone to weakening in the presence of moisture. russoindustrial.rumdpi.com This discovery, pioneered by companies like Dow Corning, launched a new industry focused on the synergy between organic and silicon chemistries. russoindustrial.ru

The specific synthesis of isocyanato silanes emerged from the broader effort to develop novel silane coupling agents with diverse functionalities tailored for specific polymer systems. Researchers sought to combine the proven interfacial bonding capabilities of alkoxysilanes with the high reactivity of the isocyanate group. The first synthesis of compounds like 3-isocyanatopropyltrimethoxysilane (B97296) occurred in the late 20th century. guidechem.com These "hybrid" molecules were developed to meet the growing demand for advanced adhesives and sealants, particularly for silyl-modified polyurethane (SPUR) polymers, where they serve as crucial crosslinkers and adhesion promoters. cfmats.com Early research focused on leveraging their dual reactivity to enhance the performance of high-grade polyurethane sealants and resins. google.com

Data Tables

Table 1: Common Isocyanato Silane Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Isocyanatopropyltrimethoxysilane | 15396-00-6 | C₇H₁₅NO₄Si | 205.28 |

| 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | C₁₀H₂₁NO₄Si | 247.36 |

Table 2: Physical Properties of Selected Isocyanato Silanes

| Property | 3-Isocyanatopropyltrimethoxysilane | 3-Isocyanatopropyltriethoxysilane |

| Appearance | Colorless transparent liquid hengdasilane.com | Clear colorless to yellow liquid chemicalbook.com |

| Density | ~1.05 g/cm³ hengdasilane.com | 0.999 g/mL at 25 °C chemicalbook.comjnfuturechemical.com |

| Boiling Point | Not specified | 283 °C chemicalbook.comjnfuturechemical.com |

| Refractive Index | 1.4190 - 1.4220 at 20°C hengdasilane.com | ~1.42 at 20°C chemicalbook.comjnfuturechemical.com |

| Flash Point | Not specified | 80 °C (176 °F) haihangchem.comgelest.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13730-13-7 |

|---|---|

Molecular Formula |

C6H3BrClI |

Molecular Weight |

73.126 g/mol |

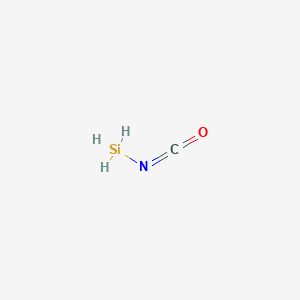

IUPAC Name |

isocyanatosilane |

InChI |

InChI=1S/CH3NOSi/c3-1-2-4/h4H3 |

InChI Key |

BUZRAOJSFRKWPD-UHFFFAOYSA-N |

SMILES |

C(=N[SiH3])=O |

Canonical SMILES |

C(=N[SiH3])=O |

Synonyms |

Silane, isocyanato- |

Origin of Product |

United States |

Synthetic Methodologies for Isocyanato Silane Compounds

Classical Synthetic Routes

Classical methods for synthesizing isocyanato silanes often rely on well-established organic reactions, adapted for organosilicon chemistry. These routes typically involve the formation of intermediate carbamates or the functionalization of pre-formed polymer chains.

A significant classical pathway for producing isocyanato silanes involves the reaction between primary aminoalkylalkoxysilanes and dialkyl carbonates. This method is favored as it avoids the use of highly toxic phosgene (B1210022) or triphosgene, which were historically used in isocyanate synthesis. The process generally proceeds in two main stages:

Carbamate (B1207046) Formation: A primary aminoalkylalkoxysilane reacts with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) to form a silicon-based alkyl carbamate intermediate. This reaction typically occurs under mild conditions.

Dealcoholization: The silicon-based alkyl carbamate intermediate is then subjected to a dealcoholization (or transesterification) reaction at elevated temperatures. This step, often facilitated by specific catalysts, eliminates an alcohol molecule and yields the desired isocyanato silane (B1218182).

Advanced catalytic systems, such as platinum-supported nickel, platinum-supported molecular sieves, or palladium-supported molecular sieves, are employed to catalyze this dealcoholization step. These catalysts enable the reaction to proceed efficiently within a temperature range of 200–320 °C, achieving high selectivity for the isocyanato silane product, often exceeding 95%, with a final product purity greater than 98%.

Table 1: Classical Synthesis of Isocyanato Silanes via Dialkyl Carbonates

| Reactants | Intermediate | Reaction Step 2 Conditions | Catalysts | Product Purity | Product Selectivity |

| Primary Aminoalkylalkoxysilane, Dialkyl Carbonate | Silicon-based alkyl carbamate | Dealcoholization at 200–320 °C | Platinum-supported Nickel, Platinum-supported molecular sieve, Palladium-supported molecular sieve | >98% | >95% |

End-Capping Strategies in Polymer Prepolymer Synthesis

Isocyanato silanes play a critical role in the synthesis of silane-terminated prepolymers (STPs), particularly silane-terminated polyurethanes (SPURs). These materials are widely used in adhesives, sealants, and coatings, offering advantages such as isocyanate-free formulations, low toxicity, and excellent moisture-curing capabilities. The end-capping strategy involves reacting a polymer prepolymer, typically one terminated with isocyanate groups, with a silane compound containing a reactive functional group, most commonly an amino group.

In this process, an isocyanate-terminated polyurethane prepolymer is synthesized by reacting a polyol with an excess of an organic polyisocyanate scirp.orggoogle.com. The free isocyanate groups (-NCO) at the ends of the prepolymer chains are then reacted with an aminoalkoxysilane, such as N-N-bis[(3-trimethoxysilyl)propyl]amine (BTMSPA) google.comgoogle.comgoogleapis.com. The reaction between the isocyanate and amine groups forms stable urea (B33335) linkages, effectively attaching the alkoxysilane moiety to the polymer chain. This end-capping process converts the isocyanate-terminated prepolymer into a moisture-curable silane-terminated polymer, eliminating free isocyanate groups and enabling curing via hydrolysis and condensation of the alkoxysilane groups in the presence of atmospheric moisture scirp.orgpuringlobal.com. For instance, a reaction involving 0.79 grams of silane with 112.1 grams of prepolymer can end-cap approximately 5% of the NCO groups google.comgoogleapis.com.

Table 2: End-Capping of Isocyanate-Terminated Prepolymers

| Prepolymer Type | Silane Reagent Example | Reaction Type | Resulting Polymer Type | Key Advantage |

| Isocyanate-terminated polyurethane | Aminoalkoxysilane (e.g., BTMSPA) | NCO + NH₂ → Urea linkage + Silane end-group | Silane-terminated polyurethane (SPUR) | Isocyanate-free, moisture-curable, low toxicity |

| Isocyanate-terminated polyether | Isocyanate-based silane coupling agent (e.g., MDI-50) | NCO + OH → Urethane (B1682113) linkage + Silane end-group | Silane-terminated polyether (STPE) | Integration of silicone and polyurethane properties |

Emergent Synthetic Pathways

Beyond classical methods, newer synthetic strategies are being developed, often leveraging the principles of click chemistry and advanced catalysis to achieve greater efficiency, selectivity, and environmental benignity.

The thiol-isocyanate click reaction represents a highly efficient and rapid method for synthesizing a diverse library of organofunctional silanes. This reaction involves the facile addition of a thiol (-SH) group to an isocyanate (-NCO) group, forming a stable thiocarbamate linkage (-NH-CO-S-). This "click" reaction is characterized by its high speed, selectivity, and mild reaction conditions, often proceeding at room temperature without the need for solvents or specialized equipment acs.orgresearchgate.net.

The synthesis can be achieved by reacting a silane precursor containing a thiol group with a functional-group-containing isocyanate, or vice versa. For example, commercially available silanes like 3-mercaptopropyltriethoxysilane (B89376) (MPTES) can react with various isocyanates to yield organofunctional silanes. Alternatively, silanes with isocyanate groups can react with functional thiols acs.org. The reaction is typically catalyzed by amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which significantly accelerates the process acs.org. This pathway offers advantages over other click reactions, such as thiol-ene, by avoiding the formation of isomeric byproducts and not requiring initiators like UV light or thermal initiators acs.org.

Table 3: Thiol-Isocyanate Click Chemistry for Organofunctional Silanes

| Reactants | Linkage Formed | Catalysts (Examples) | Conditions | Advantages |

| Silane with Thiol group + Functional Isocyanate | Thiocarbamate (-NH-CO-S-) | Amine catalysts (DBU) | Mild (e.g., room temp, no solvent) | Fast, selective, avoids byproducts, no UV/high temp required, broad functionalization |

| Silane with Isocyanate group + Functional Thiol | Thiocarbamate (-NH-CO-S-) |

Advancements in catalysis are continually refining the synthesis of isocyanato silanes, focusing on improved efficiency, reduced environmental impact, and novel synthetic routes.

One notable advanced approach involves hydrosilylation . This method typically begins with the synthesis of allyl isocyanate from precursors like allyl urea and sodium nitrite. The allyl isocyanate is then subjected to a hydrosilylation reaction with hydrogenalkoxysilanes, such as trimethoxysilane (B1233946) or triethoxysilane. This reaction, catalyzed by noble metals like platinum or rhodium, forms a crude product containing the isocyanate-based silane coupling agent. Subsequent purification, usually via reduced pressure distillation, yields the final product wipo.int. This route is noted for its operational simplicity, high conversion rates, and environmentally friendly characteristics.

Furthermore, the catalysts employed in the dealcoholization of carbamates, as mentioned in section 2.1.1 (e.g., platinum-supported catalysts, palladium-supported molecular sieves), represent an advanced catalytic strategy that enhances the selectivity and purity of isocyanato silanes compared to non-catalytic or less efficient catalytic methods google.com. These catalysts are crucial for driving the reaction at specific temperatures while minimizing side reactions like polymerization.

Compound List

Silane, isocyanato- (general class)

Primary Aminoalkylalkoxysilane

Dialkyl Carbonate

Silicon-based alkyl carbamate

Isocyanato Silane (e.g., 3-isocyanatopropyltrimethoxysilane)

Isocyanate-terminated polyurethane prepolymer

Aminoalkoxysilane

N-N-bis[(3-trimethoxysilyl)propyl]amine (BTMSPA)

Thiol

Allyl isocyanate

Hydrogenalkoxysilane (e.g., Trimethoxysilane)

Reaction Mechanisms Involving Isocyanato Silane

Hydrolysis and Condensation Reactions of Alkoxysilane Moieties

The alkoxysilane portion of the molecule undergoes hydrolysis and condensation reactions, typically in the presence of moisture, to form a cross-linked polysiloxane network. hydrophobe.orgmdpi.com This process is fundamental to the adhesion and durability of silane-based materials on various substrates.

The hydrolysis of alkoxysilanes is the initial step and involves the substitution of alkoxy groups (e.g., methoxy (B1213986), ethoxy) with hydroxyl groups. psu.eduelsevier.es This reaction can be catalyzed by either acids or bases. mdpi.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. In alkaline conditions, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the alkoxy group. nih.gov The general mechanism involves a nucleophilic substitution at the silicon center. nih.gov The rate of hydrolysis is influenced by factors such as pH, water concentration, and the type of alkoxy group. elsevier.es

This reaction is reversible, with the back reaction being re-esterification. nih.gov

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups are highly reactive and readily undergo condensation reactions with other silanol groups or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds. hydrophobe.orgpsu.edusemi.ac.cn This condensation process releases water or alcohol as a byproduct and leads to the formation of a three-dimensional polysiloxane network. hydrophobe.orgsemi.ac.cn

The condensation reactions can be summarized as:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The development of this polysiloxane network is crucial for the mechanical strength and adhesive properties of the final material. The network forms strong, durable bonds with inorganic substrates that possess surface hydroxyl groups, such as glass and metals. psu.edugantrade.com The degree of cross-linking and the final network structure can be controlled by the reaction conditions and the functionality of the silane (B1218182) precursor. scirp.org The stability of the silanol intermediates is a key factor, with some studies showing that low molecular weight hydrolysis products like methylsilanetriol (B1219558) can be surprisingly stable in aqueous solutions. scispace.com

| Catalyst Type | General Examples |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Dioctyltin dilaurate (DOTL), Dibutyltin diacetate, Tin octylate google.comepo.org |

| Amine Catalysts | Tertiary amines google.com |

| Other Metal Catalysts | Titanium alkoxides, Zirconium complexes, Bismuth compounds google.com |

Reactions of the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a highly electrophilic functional group that readily reacts with nucleophiles containing active hydrogen atoms. diva-portal.org This reactivity is central to the formation of polyurethane and polyurea polymers. wikipedia.orgl-i.co.uk

Isocyanates react with compounds containing hydroxyl (-OH) groups, such as alcohols and polyols, to form urethane (B1682113) linkages (-NH-C(O)-O-). wikipedia.orgl-i.co.ukdoxuchem.com This reaction is a cornerstone of polyurethane chemistry and proceeds through a nucleophilic addition mechanism where the oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. acs.org This is followed by a proton transfer from the alcohol to the nitrogen of the isocyanate. acs.org

The general reaction is: R-N=C=O + R'-OH → R-NH-C(O)-O-R' researchgate.net

This reaction can be catalyzed by various compounds, including organotin compounds and tertiary amines, to increase the reaction rate. google.comacs.org The reaction of isocyanato silanes with polyols is a common method to produce silane-terminated polyurethane prepolymers, which combine the flexibility of polyurethanes with the excellent adhesion of silanes. google.comgoogleapis.com

| Reactant Type | Linkage Formed | General Reaction |

| Hydroxyl-containing substrate (e.g., alcohol, polyol) | Urethane | R-NCO + R'-OH → R-NH-C(O)-O-R' wikipedia.orgdoxuchem.com |

| Amine-containing compound | Urea (B33335) | R-NCO + R'₂NH → R-NH-C(O)-NR'₂ wikipedia.orgdoxuchem.com |

Isocyanates also react vigorously with primary and secondary amines to form urea linkages (-NH-C(O)-NH-). wikipedia.orgdoxuchem.com This reaction is generally faster than the reaction with alcohols. researchgate.net The mechanism is a nucleophilic addition of the amine to the isocyanate group. csj.jp

The general reaction is: R-N=C=O + R'₂NH → R-NH-C(O)-NR'₂ wikipedia.org

This reaction is utilized in the formation of polyurea polymers and for end-capping isocyanate-terminated prepolymers with aminosilanes to create silane-terminated polymers with urea linkages. gantrade.comscirp.org These urea groups can contribute to increased hardness and improved mechanical properties in the final polymer. mdpi.com In some cases, the isocyanate can react further with the newly formed urea linkage to create a biuret (B89757) structure, especially at elevated temperatures. researchgate.netmdpi.com

Isocyanates can participate in cycloaddition reactions, particularly with unsaturated compounds. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the isocyanate can act as a dienophile and react with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.org Another type of cycloaddition is the [2+2] cycloaddition with alkenes, which can be photochemically induced, to form four-membered rings. hku.hk While less common for isocyanato silanes in typical adhesive and sealant applications, these reactions demonstrate the versatile reactivity of the isocyanate group and are utilized in more specialized organic synthesis. nih.gov

Interaction with Silanol-Terminated Polymers

The reaction between isocyanato silanes and silanol-terminated polymers is characterized by a dual reactivity, involving both the isocyanate group and the hydrolyzable alkoxysilane group. The primary and most rapid reaction occurs between the highly electrophilic isocyanate group (-N=C=O) of the silane and the terminal hydroxyl (-OH) groups of the silanol-terminated polymer. researchgate.net This nucleophilic addition results in the formation of a highly stable urethane linkage, effectively capping the polymer chain with the silane molecule. google.comscirp.org This reaction is generally preferred and predominates over other potential side reactions under controlled conditions. researchgate.net

The second reactive pathway involves the alkoxysilane end of the molecule (e.g., trimethoxysilane (B1233946), triethoxysilane). In the presence of moisture, these alkoxy groups undergo hydrolysis to form reactive silanol groups (-Si-OH). wacker.comwikipedia.org These newly formed silanols on the coupling agent can then undergo a condensation reaction with the silanol groups on the polymer backbone. scirp.org This process forms stable siloxane bridges (-Si-O-Si-), leading to covalent cross-linking between polymer chains. Furthermore, the silanol groups generated on the silane can also self-condense with other hydrolyzed silane molecules, creating an oligomeric polysiloxane network. scirp.orgccl.net

While the isocyanate-hydroxyl reaction is typically faster, the hydrolysis and condensation of the silane groups provide a secondary curing mechanism that enhances the three-dimensional network structure of the final material. scirp.orgscirp.org The relative rates of these reactions can be influenced by factors such as catalysts, temperature, and the amount of available moisture. For instance, the hydrolysis of alkoxysilanes is significantly influenced by pH. wacker.com The choice between methoxy and ethoxy groups on the silane also affects the cure rate, with methoxy groups generally hydrolyzing more rapidly. scirp.org This dual reactivity allows for the formation of robust, cross-linked hybrid materials where the polymer is irreversibly bonded to the silane moiety. scirp.org

Table 1: Reactivity of Functional Groups in Isocyanato Silane with Silanol-Terminated Polymers

| Reactive Group on Silane | Reactive Group on Polymer | Resulting Linkage | Relative Reaction Rate | Conditions |

| Isocyanate (-NCO) | Hydroxyl (-OH) | Urethane (-NH-CO-O-) | Fast, Predominant researchgate.net | Typically requires no catalyst, proceeds readily at ambient or elevated temperatures. google.com |

| Alkoxysilane (-Si(OR)₃) | Hydroxyl (-OH) | Siloxane (-Si-O-C-) | Slower than NCO-OH reaction researchgate.net | Requires moisture for hydrolysis to silanol (-Si-OH) first, then condensation. wikipedia.orgscirp.org |

| Hydrolyzed Silane (-Si(OH)₃) | Hydroxyl (-OH) on Polymer | Siloxane (-Si-O-Si-) | Moderate | Proceeds via condensation, often catalyzed by tin compounds or amines; water is a byproduct. scirp.orggelest.com |

| Hydrolyzed Silane (-Si(OH)₃) | Other Hydrolyzed Silanes | Siloxane (-Si-O-Si-) | Moderate | Leads to self-condensation and network formation. wacker.comccl.net |

Interfacial Reaction Dynamics in Heterogeneous Systems

In heterogeneous systems, such as polymer composites containing inorganic fillers (e.g., silica (B1680970), alumina), isocyanato silanes function as critical adhesion promoters or coupling agents, fundamentally altering the interfacial dynamics. rsc.orggantrade.com The mechanism hinges on the dual functionality of the silane molecule, which allows it to form stable covalent bonds with both the inorganic filler surface and the organic polymer matrix, creating a robust molecular bridge at the interface. wacker.comhengdasilane.com

The process begins with the hydrolysis of the silane's alkoxy groups (e.g., -Si(OCH₃)₃) into reactive silanol groups (-Si(OH)₃) in the presence of surface moisture on the inorganic filler. ccl.net These silanols then undergo a condensation reaction with the hydroxyl groups present on the filler surface (M-OH), forming stable, covalent metallo-siloxane bonds (M-O-Si). wacker.comgelest.com This initial reaction effectively grafts the silane molecules onto the filler surface, with the organofunctional isocyanate groups oriented outwards, away from the surface and toward the polymer matrix. ccl.net

Subsequently, during the compounding or curing process (e.g., extrusion or injection molding), the outwardly-oriented isocyanate groups react with functional groups on the polymer chains, such as terminal amino or hydroxyl groups. google.comrsc.org The reaction of the isocyanate with hydroxyl groups forms urethane linkages, while reaction with amino groups forms urea linkages. google.comgantrade.com This creates a continuous chain of covalent bonds from the inorganic filler, through the silane coupling agent, to the organic polymer matrix. specialchem.com

The kinetics of these interfacial reactions are complex. The initial silanization of the filler surface can be sluggish and may be catalyzed by the presence of amines or a trace amount of water to facilitate hydrolysis. nist.gov To overcome slow reaction kinetics or to control the point of reaction, blocked isocyanato silanes are sometimes employed. rsc.org In this approach, the isocyanate group is temporarily blocked (e.g., with methylethyl ketoxime) and only becomes reactive at a specific deblocking temperature, allowing for an in situ reaction with the polymer matrix during melt processing. rsc.org This enhanced interfacial coupling leads to significant improvements in the material's properties, including better dispersion of fillers, increased mechanical strength (tensile and flexural), and improved thermal stability. rsc.orgtandfonline.com

Table 2: Impact of Isocyanato Silane Modification on Interfacial Properties

| System / Study | Silane Modifier | Substrate / Filler | Polymer Matrix | Key Finding on Interfacial Dynamics | Resulting Improvement |

| Blocked Isocyanate Silane Study rsc.org | MEKO-blocked isocyanate-propyltriethoxy silane | Alumina (Al₂O₃) | Polyamide 6 (PA6) | The silane grafts to the Al₂O₃ surface. The isocyanate deblocks at processing temperature (177-200 °C) to react in situ with PA6 terminal groups. | Stronger interfacial interaction led to a tensile strength of 85.2 MPa, compared to 52.5 MPa for a standard silane-modified composite. rsc.org |

| General Silane Coupling Mechanism wacker.comspecialchem.com | Generic Isocyanato Silane | Inorganic Substrate (e.g., Glass, Metal) | Organic Adhesive/Polymer | Forms a continuous chain of covalent bonds from the substrate to the adhesive, creating a more rigid and durable interphase. specialchem.com | Improves stress transfer from the resin to the adherend and enhances interfacial shear strength. specialchem.com |

| Surface Coupling vs. Solution Coupling nist.gov | γ-isocyanatopropyl triethoxy silane (ISO) | Silica (SiO₂) | Amine (as model reactant) | Direct reaction of amines with surface-bound ISO was inhibited, likely due to steric hindrance. Pre-reacting the silane and amine in solution before deposition yielded a well-formed functional layer. nist.gov | Demonstrates that reaction kinetics and accessibility of reactive groups are critical for successful surface functionalization. nist.gov |

Advanced Spectroscopic and Structural Characterization of Isocyanato Silane Systems

X-ray Absorption Spectroscopy: Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Elemental and Chemical State Analysis

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful surface-sensitive technique used to probe the elemental composition and electronic structure of materials. By analyzing the absorption of X-rays as a function of energy near an elemental absorption edge, NEXAFS provides detailed information about the chemical state, bonding environment, and oxidation state of specific atoms within a molecule or material nist.gov.

For isocyanato silane (B1218182) systems, NEXAFS can be particularly useful for identifying and characterizing the isocyanate functional group and its interaction with substrates or other molecules. Studies employing NEXAFS on isocyanate-functionalized surfaces have focused on analyzing the carbon K-edge and nitrogen K-edge spectra nist.gov. The carbon K-edge spectrum typically reveals distinct features related to the C=O and C=N bonds within the isocyanate group, allowing for differentiation from other carbon-containing functionalities. Similarly, the nitrogen K-edge spectrum provides insights into the electronic environment of the nitrogen atom in the isocyanate moiety.

Research has demonstrated that NEXAFS, alongside other surface analysis techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), can confirm the presence of isocyanate groups on modified surfaces and provide information about surface coverage nist.gov. For instance, the spectral features at the carbon and nitrogen K-edges can be correlated with the characteristic electronic transitions of the isocyanate functional group, confirming its successful grafting or presence within a film nist.gov.

Table 1: NEXAFS Spectral Features of Isocyanate Surfaces

| Element/Edge | Observed Spectral Feature | Assignment/Interpretation | Reference |

| Carbon (C K-edge) | Peaks at specific binding energies | Characteristic of C=O and C=N bonds in isocyanate group | nist.gov |

| Nitrogen (N K-edge) | Peaks at specific binding energies | Reflects the electronic state and bonding of nitrogen in the isocyanate group | nist.gov |

Ellipsometry for Thin Film Characterization

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. It is exceptionally well-suited for characterizing thin films, including those formed by silane self-assembled monolayers (SAMs) or condensed layers, providing quantitative data on film thickness and optical properties such as the refractive index nist.govparksystems.commdpi.comaip.orguzh.chbyu.eduaip.orgresearchgate.netbilkent.edu.trbitalux.eumpg.de.

Isocyanato silanes, upon deposition onto suitable substrates, form thin films through hydrolysis and condensation reactions. Ellipsometry allows for the precise measurement of the thickness of these films, which is crucial for understanding the quality of surface coverage and the formation of monolayers or multilayers. For example, studies on silane-treated surfaces have reported film thicknesses ranging from sub-nanometer to several nanometers, depending on the specific silane, substrate, and deposition conditions nist.govmdpi.comaip.orgmpg.de. The technique relies on optical modeling, where experimental ellipsometric parameters (Δ and Ψ) are fitted to theoretical models to extract film properties parksystems.com.

Table 2: Reported Film Thicknesses for Silane Layers (Including Isocyanato Silanes)

| Silane Type/Example | Substrate | Deposition Method | Film Thickness (nm) | Notes | Reference |

| Isocyanato silane | Silicon surface | CVD | ~0.7 nm residual (after wiping) | Part of a two-silane process | aip.org |

| Isocyanato silane | Silicon surface | CVD | 5.0 ± 0.2 Å (0.5 nm) | Isocyanate layer | nist.gov |

| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Si/SiO2 | Dip coating | 5.3 nm | Untreated coat | parksystems.com |

| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Si/SiO2 | Dip coating | 1.5 nm | After toluene (B28343) cleaning | parksystems.com |

| 3-Isocyanatopropyltriethoxysilane (IPTS) | Silicon wafer | Drop-casting | ~0.3 nm | Initial measurement | mpg.de |

| 3-Isocyanatopropyltriethoxysilane (IPTS) | Silicon wafer | Drop-casting | ~0.47 nm | PTS (propylsilane) | mpg.de |

| Octadecyltriethoxysilane (OTS) | Silicon wafer | Drop-casting | ~2.33 nm | OTS (octadecylsilane) | mpg.de |

| Dental Silanes (e.g., MPS, ACPS) | Silica (B1680970) disc | Immersion | 0.85–1.22 nm | Self-assembled monolayer (SAM) | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Nanosheet Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. It is commonly used to study electronic transitions within molecules, providing information about chromophores, conjugation, and the presence of specific functional groups. When applied to functionalized materials, including potential nanosheet structures modified with isocyanato silanes, UV-Vis spectroscopy can reveal changes in the optical properties resulting from the surface modification or the incorporation of specific UV-absorbing moieties.

While direct characterization of "nanosheets" using isocyanato silanes via UV-Vis spectroscopy is not extensively detailed in the provided search results, the technique is employed to study the functionalization of various materials with silanes. For instance, studies on cellulose (B213188) functionalization with aminosilanes (like APS) have shown the appearance of specific absorption bands in the UV-Vis spectra, attributed to reactions involving the amino groups tandfonline.comtandfonline.com. These findings suggest that UV-Vis can detect chemical modifications and the presence of specific functional groups on modified surfaces.

In the context of isocyanato silanes, if they are used to functionalize nanosheets (e.g., graphene oxide, layered silicates) or other 2D materials, UV-Vis spectroscopy could potentially detect changes in the electronic structure or the presence of the isocyanate group or its reaction products, provided these exhibit characteristic UV-Vis absorption. For example, the characteristic absorption of the isocyanate group itself is typically in the far-UV region, but its reactions or incorporation into conjugated systems could shift or enhance absorption in the measurable UV-Vis range tandfonline.comtandfonline.com.

Table 3: UV-Vis Spectral Observations in Silane Functionalization Studies

| Material/System | Silane Used | Observed Spectral Feature | Assignment/Interpretation | Reference |

| Cellulose | 3-aminopropyltriethoxysilane (APS) | Absorption band at 325 nm | Attributed to imines from amino group reactions | tandfonline.comtandfonline.com |

| Cellulose | Methyltrimethoxysilane (MS) | No significant spectral changes upon heating | Indicates stability of MS-treated cellulose | tandfonline.com |

| Functionalized Nanoparticles (e.g., Fe₃O₄) | Various silanes (e.g., APTES, MPTES) | Characteristic absorption peaks | Related to functional groups or material properties | sci-hub.boxmyu-group.co.jp |

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Protection Performance Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique widely used to evaluate the corrosion protection performance of coatings and surface treatments. It probes the electrochemical interface by measuring the system's impedance over a range of frequencies. The resulting impedance spectra (often presented as Nyquist or Bode plots) provide insights into various electrochemical processes, including charge transfer, diffusion, and capacitive effects, which are directly related to the barrier properties and protective efficiency of a coating researchgate.netmdpi.comscientific.netmonash.eduresearchgate.netohiolink.edumdpi.comacs.org.

Isocyanato silanes, when applied as coatings or surface treatments, form protective layers that can significantly enhance the corrosion resistance of metallic substrates. EIS is employed to quantify this improvement by analyzing parameters such as solution resistance (), coating resistance ( or ), and capacitance ( or ) mdpi.com. A higher impedance magnitude at low frequencies is generally indicative of a more effective barrier coating, as it signifies reduced charge transfer and diffusion of corrosive species to the substrate researchgate.netacs.org.

Studies have shown that silane coatings, including those involving isocyanato silanes or related compounds, can significantly improve corrosion resistance. For instance, isocyanate silane-modified epoxides have demonstrated higher impedance values compared to unmodified systems ohiolink.edu. EIS analysis of silane-treated steel substrates has revealed increased polarization resistance and lower corrosion current densities, attributed to the formation of dense, protective siloxane networks researchgate.netmonash.eduacs.org. The technique allows researchers to assess the impact of curing time, silane concentration, and surface preparation on the protective performance researchgate.netmdpi.com.

Table 4: EIS Parameters Indicating Corrosion Protection Performance

| System/Coating | Substrate | Corrosive Medium | Key EIS Observation | Interpretation | Reference |

| Isocyanate silane modified epoxides | Not specified | Not specified | Higher impedance | Improved corrosion resistance | ohiolink.edu |

| Silane coatings (e.g., BTSE) | Magnesium alloy AZ91D | NaCl solution | Improved corrosion resistance (via EIS) | Facilitated condensation of compact siloxane film | mdpi.com |

| Silane coatings (various) | Mild steel | NaCl solution | Increased polarization resistance, higher impedance modulus at low frequencies | Enhanced barrier properties | monash.eduresearchgate.netacs.org |

| Epoxy coating with functionalized GO/TiO₂ | Steel | 3.5% NaCl | Largest semicircle diameter in Nyquist plots for TiO₂–GO/EP | Superior corrosion protection | mdpi.com |

Compound List

Silane, isocyanato- : A general class of organosilicon compounds containing both silane and isocyanate functional groups.

3-Isocyanatopropyltriethoxysilane (IPTS) : A common example of an isocyanato silane, widely used as a coupling agent and adhesion promoter.

(3-Glycidyloxypropyl)trimethoxysilane (GLYMO) : A silane used in comparative studies of silane film characterization.

Bis-[triethoxysilyl]ethane (BTSE) : A silane compound investigated for its corrosion protection properties.

Octadecyltrimethoxysilane (ODTMS) : A silane compound used in surface modification studies.

3-aminopropyltriethoxysilane (APS) : An aminosilane (B1250345) used in studies on cellulose functionalization.

Theoretical and Computational Investigations of Isocyanato Silane

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are extensively utilized to determine the fundamental structural parameters and conformational preferences of isocyanato silanes. These studies aim to provide high-accuracy descriptions of molecular geometries, bond characteristics, and energy landscapes.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations have been instrumental in characterizing the molecular structures of various isocyanato silanes. For instance, studies on cyclopropyl(isocyanato)silane have combined microwave (MW) spectral data with ab initio calculations to deduce its molecular equilibrium structures acs.orgresearchgate.net. These computational approaches allow for the determination of optimized geometries, bond lengths, and bond angles, providing a detailed understanding of the molecule's architecture. Different DFT functionals and basis sets are often employed to achieve reliable results, with methods like B3LYP, MP2, MP4, and CCSD(T) being common choices for geometry optimization and energy calculations acs.orgresearchgate.netfinechem-mirea.ru. Computational studies also extend to related compounds like silyl (B83357) isothiocyanate (H₃SiNCS), where methods such as TZVP + MP2 were used to investigate its structure stackexchange.com. Furthermore, DFT has been applied to study silicon tetraisocyanate and methylsilicon isocyanates, including investigations into potential isomeric forms researchgate.net. Methyl isocyanatosilane (CH₃NOSi), identified as "Silane, isocyanato-" in some databases, has also been subject to computational geometric optimization using DFT at the B3LYP/6-311G(d,p) level nih.govbhu.ac.in.

Conformational Stability and Isomerism

Isocyanato silanes can exhibit conformational isomerism, primarily due to rotation around the silicon-nitrogen bond. For example, cyclopropyl(isocyanato)silane has been found to exist in two distinct conformers: cis and gauche acs.orgresearchgate.net. The cis conformer, where the cyclopropyl (B3062369) and isocyanato groups are positioned closer to each other, suggests a weak attractive force between these moieties, contrasting with the more spatially separated gauche conformer acs.orgresearchgate.net. Computational studies have also explored the potential energy surfaces associated with internal rotations, revealing that these can lead to multiple stable or metastable conformers researchgate.net. The relative energies of these conformers are critical for understanding the molecule's behavior in different environments and its thermodynamic stability.

Analysis of Si-N-C Bond Angles and Pseudohalide Characteristics

A key structural feature of isocyanato silanes is the Si-N-C linkage. Computational and experimental studies have provided precise measurements for the bond angles around this unit. For silyl isothiocyanate (H₃SiNCS), electron diffraction studies reported a Si-N-C bond angle of 163.8°, while computational studies using TZVP + MP2 yielded a value of 165.91° stackexchange.com. For isocyanatosilanes, studies on cyclopropyl(isocyanato)silane reported a Si₃N₄C₅ angle of 145° for the cis conformer and approximately 179° for the gauche conformer acs.org. More generalized studies on SiNC bending potentials have indicated that these can exhibit a double minimum potential, suggesting flexibility in this angle researchgate.net. The isocyanato group (-NCO) is often considered a pseudohalide due to its electronic and chemical similarities to halide ions. Computational analyses have explored the nature of bonding, including discussions on potential dπ–pπ interactions between silicon's d orbitals and nitrogen's p orbitals, although the extent of such interactions is debated, with σ* orbitals also being considered as potential acceptors stackexchange.com.

Table 5.1: Selected Bond Angles in Isocyanatosilanes and Related Compounds

| Molecule/Conformer | Angle | Value (degrees) | Method/Reference |

| H₃SiNCS (Silyl Isothiocyanate) | ∠Si-N-C | 163.8 | Electron Diffraction stackexchange.com |

| H₃SiNCS (Silyl Isothiocyanate) | ∠Si-N-C | 165.91 | Computational (TZVP + MP2) stackexchange.com |

| Cyclopropyl(isocyanato)silane (cis) | ∠Si₃N₄C₅ | 145 | MW Spectra & Ab initio acs.org |

| Cyclopropyl(isocyanato)silane (gauche) | ∠Si₃N₄C₅ | 179 | MW Spectra & Ab initio acs.org |

| HSiNC (Conformer) | ∠SiNC | 171.2 | DFT (B3LYP) researchgate.net |

| HSiNC (Conformer) | ∠SiNC | 167.7 | DFT (MP2) researchgate.net |

| HSiNC (Conformer) | ∠SiNC | 154.9 | DFT (MP4) researchgate.net |

| HSiNC (Conformer) | ∠SiNC | 154.6 | DFT (CCSD(T)) researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is indispensable for mapping out the mechanisms of chemical reactions involving isocyanato silanes, identifying transient intermediates, and characterizing transition states. DFT calculations are frequently employed to explore reaction pathways, determine activation energies, and elucidate the energetics of elementary steps rsc.orgchemrxiv.org. For example, DFT studies have been used to characterize reaction mechanisms and validate the proposed intermediates in processes such as the deoxygenation of isocyanates by magnesium silanides rsc.org. Similarly, computational investigations into isocyanate formation mechanisms, such as the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide, utilize high-level quantum chemical methods like DLPNO-CCSD(T) and DFT protocols chemrxiv.org.

The identification and characterization of transition states are crucial for understanding reaction kinetics. Methods such as Transition State Theory (TST) and computational algorithms like the Nudged Elastic Band (NEB) method are employed to locate these high-energy, transient molecular configurations that represent the peak of the energy barrier along a reaction coordinate solubilityofthings.comschrodinger.comims.ac.jp. These computational tools enable the prediction of reaction rates and the optimization of catalytic processes by identifying pathways that lower activation energies solubilityofthings.comims.ac.jp. Studies on isocyanate formation at cobalt silylene complexes, for instance, rely on DFT to model these processes digitellinc.comdigitellinc.com.

Molecular Dynamics Simulations for Interfacial Interactions

While direct molecular dynamics (MD) simulations specifically detailing the interfacial behavior of simple isocyanato silanes might be limited in the readily available literature, the methodology is well-established for studying interactions at interfaces. MD simulations, often coupled with quantum chemical calculations or empirical force fields, are used to investigate phenomena such as adsorption, diffusion, and interaction energies at surfaces or between different molecular phases nsf.govmdpi.comwhiterose.ac.ukrsc.orgbrunel.ac.uk. For instance, MD simulations are employed to understand the interfacial adhesion mechanisms in composite materials, providing insights into molecular diffusion and entanglement across interfaces mdpi.com. DFT has also been used to study adsorption processes and charge transfer at interfaces, which is relevant for understanding surface functionalization and material properties researchgate.netinnovationforever.comaps.org. DFT-based Born-Oppenheimer molecular dynamics has been utilized in studies of cyclopropyl(isocyanato)silane, contributing to a comprehensive understanding of its behavior acs.org.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) / Lowest Unoccupied Molecular Orbital (LUMO) and Charge Distribution

The electronic structure of isocyanato silanes, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and charge distributions, is vital for predicting their chemical reactivity and physical properties. DFT calculations are the primary tool for these analyses, providing insights into electron distribution, polarity, and potential reaction sites bhu.ac.inrsc.orgresearchgate.netnih.govnih.govscirp.org.

Analysis of atomic charges, such as Mulliken or Natural Atomic charges, helps to quantify the electron density distribution and identify polar bonds or regions prone to nucleophilic or electrophilic attack bhu.ac.inrsc.org. For example, studies on related silane (B1218182) compounds have revealed charge transfer from the silicon-containing moiety to other parts of the molecule or substrate, influencing interfacial interactions rsc.orginnovationforever.com.

The HOMO-LUMO gap, representing the energy difference between the highest occupied and lowest unoccupied molecular orbitals, is a key indicator of a molecule's electronic excitation energy, optical properties, and chemical reactivity bhu.ac.inresearchgate.netnih.govnih.govscirp.orgossila.com. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a greater propensity for electron donation or acceptance. While specific HOMO-LUMO gap values for the simplest isocyanato silane (CH₃NOSi) were not explicitly detailed in the provided snippets, these types of calculations are standard in computational studies of such compounds nih.gov. Studies on silicon tetraisocyanate have also included analysis of charge distribution for its solid-state polymorphs researchgate.net.

Advanced Applications in Materials Science and Engineering

Interfacial Science and Adhesion Promotion

The strategic application of silane (B1218182) coupling agents, particularly those containing isocyanate functionalities, is pivotal in achieving robust and durable interfaces in composite materials, coatings, and adhesives. These silanes facilitate strong interactions at the material interface, leading to improved mechanical properties, enhanced durability, and tailored surface characteristics.

Surface Functionalization of Inorganic Substrates

Isocyanato silanes are extensively employed to modify the surfaces of various inorganic materials, rendering them more compatible with organic matrices and improving their adhesive properties.

Silica (B1680970) (SiO₂) and silica-based nanoparticles are common substrates that benefit significantly from surface functionalization with isocyanato silanes. The silane end of the molecule, typically a trialkoxysilane group (e.g., trimethoxysilane (B1233946) or triethoxysilane), undergoes hydrolysis to form silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups present on the silica surface, forming stable covalent siloxane bonds (Si-O-Si) researchgate.netresearchgate.net. The pendant isocyanate group (-NCO) then remains available to react with functional groups present in organic polymers, such as hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups, creating a strong chemical linkage between the inorganic filler and the organic matrix researchgate.netresearchgate.netresearchgate.netresearchgate.net. This functionalization improves the dispersion of nanoparticles within polymer matrices and enhances the interfacial adhesion, leading to superior mechanical performance in composites researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netgoogleapis.com. For instance, isocyanato silanes have been utilized in hybrid organic/inorganic urethanes, contributing to improved hydrolytic stability of adhesion promotion systems gelest.commdpi.com.

Cellulose (B213188) and other natural fibers, abundant in hydroxyl (-OH) groups, can be effectively functionalized using isocyanato silanes. The reaction involves the isocyanate group of the silane reacting with the cellulose hydroxyls to form urethane (B1682113) linkages, and the silane moiety can then interact with a polymer matrix or undergo self-condensation vdoc.pub. Alternatively, the silane end can react with the fiber surface, leaving the isocyanate group available for reaction with a resin matrix. This surface modification improves the compatibility and dispersion of natural fibers in polymer composites, mitigating issues like fiber agglomeration and poor interfacial adhesion, thereby enhancing the mechanical properties of the resulting materials vdoc.pubgoogle.com.

Mechanisms of Adhesion Enhancement

The efficacy of isocyanato silanes in promoting adhesion stems from their dual reactivity and ability to form a stable interfacial layer. The primary mechanism involves a multi-step process:

Hydrolysis: The alkoxy groups (-OR) of the silane moiety undergo hydrolysis in the presence of moisture, typically catalyzed by acid or base, to form reactive silanol groups (-Si-OH) researchgate.net. R-Si-(OR')₃ + 3H₂O → R-Si-(OH)₃ + 3R'OH

Condensation with Substrate: The silanol groups then condense with hydroxyl groups present on the inorganic substrate surface (e.g., -OH on silica, metal oxides, or cellulose), forming stable covalent siloxane bonds (Si-O-Substrate) researchgate.netresearchgate.netresearchgate.net. This step anchors the silane molecule to the inorganic surface. R-Si-(OH)₃ + HO-Substrate → R-Si-(OH)₂-O-Substrate + H₂O

Self-Condensation/Oligomerization: Silanol groups can also condense with each other, forming a polysiloxane network (Si-O-Si) on the surface, which can further enhance the durability and integrity of the interfacial layer researchgate.netresearchgate.net.

Reaction of the Organofunctional Group: The isocyanate group (-NCO) of the silane molecule is highly reactive towards nucleophilic species. It readily reacts with hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups present in organic polymer matrices, forming urethane, urea (B33335), or amide linkages, respectively mdpi.comvdoc.pub. This creates a covalent bond between the silane-treated inorganic surface and the organic matrix, effectively coupling the two dissimilar materials. R-Si-NCO + HO-Matrix → R-Si-NH-CO-O-Matrix (Urethane linkage)

Data Tables

The following tables summarize key findings related to the performance enhancements achieved through the use of isocyanato silane treatments.

Table 1: Enhanced Mechanical Properties of Carbon Fiber/Polyamide 6 Composites with Silane Treatment

| Property | Improvement (%) | Source |

| Tensile Strength | 42 | researchgate.net |

| Impact Strength | 51.6 | researchgate.net |

| Flexural Strength | 30 | researchgate.net |

Note: The silane treatment in researchgate.net refers to the use of silane coupling agents, which commonly include isocyanato silanes for such applications.

Table 2: Illustrative Shear Bond Strength of Resin to Silicatized Zirconia with Different Silanes

| Silane Type | Substrate | Bond Strength (MPa) | Standard Deviation (MPa) | Source |

| Non-silanized control | Silicatized Zirconia | 4.8 | 2.1 | researchgate.net |

| tris(3-trimethoxysilylpropyl)isocyanurate | Silicatized Zirconia | 10.7 | 8.0 | researchgate.net |

| γ-methacryloxypropyltrimethoxysilane | Silicatized Zirconia | 20.4 | 12.2 | researchgate.net |

Note: While tris(3-trimethoxysilylpropyl)isocyanurate contains an isocyanurate ring, not a free isocyanate group, it is presented here to illustrate the comparative performance of silanes in adhesion promotion. Direct quantitative data for specific isocyanato silanes on similar substrates was not explicitly detailed in the provided snippets but their use is indicated in researchgate.net.

Compound List:

Silane, isocyanato- (general class)

3-Isocyanatopropyltrimethoxysilane (B97296) (ICPTMS)

3-Isocyanatopropyltriethoxysilane (ICPTES)

Isocyanatopropyltriethoxysiane (IPTS)

Isocyanato silane

Isocyanato silane (IPES)

tris(3-trimethoxysilylpropyl)isocyanurate

γ-methacryloxypropyltrimethoxysilane

Silane/siloxane

Interpenetrating Polymer Networks (IPN) Formation

Isocyanato silanes play a significant role in the synthesis of interpenetrating polymer networks (IPNs), particularly in creating organic-inorganic hybrid materials. They can be incorporated into polymer formulations as crosslinkers or monomers. The isocyanate group can react with hydroxyl- or amine-terminated polymers or prepolymers, integrating the silane into the organic polymer network researchgate.netnih.gov. Subsequently, the silane's alkoxysilyl groups can undergo hydrolysis and condensation, forming an inorganic polysiloxane network researchgate.netscirp.org. This dual network structure, comprising both organic polymer chains and an inorganic siloxane phase, results in materials with synergistic properties, often exhibiting enhanced mechanical strength, improved thermal stability, and increased toughness compared to their individual components researchgate.netnih.gov.

Influence of Silane Type and Concentration on Interfacial Bonding

The efficacy of silane coupling agents in promoting interfacial bonding is highly dependent on both the type of silane used and its concentration at the interface.

Concentration: Optimal silane concentration is crucial for achieving strong interfacial adhesion. Studies indicate that increasing silane concentration generally enhances interfacial shear strength and adhesion up to a certain point. However, excessively high concentrations can lead to the formation of less ordered, thicker silane layers or agglomerates, which may compromise interfacial properties and negatively affect mechanical performance surrey.ac.ukresearchgate.netdavidpublisher.comactaorthop.orgmdpi.com. For instance, research on basalt fiber composites demonstrated that while increasing silane concentration improved interfacial shear strength, concentrations beyond an optimum value led to a degradation of these properties davidpublisher.com. Similarly, in adhesive bonding applications, intermediate concentrations (e.g., 0.5-1%) of silanes often yield the best adhesion and durability, with higher concentrations showing diminishing returns or adverse effects surrey.ac.uk.

Specialized Functional Materials

Beyond general interfacial enhancement, silane, isocyanato- compounds find application in the development of specialized functional materials.

Specialized Functional Materials

Flame Retardant Modifiers for Textiles

While not always the primary flame retardant, silanes, including functionalized variants, can contribute to the flame retardancy of textiles. They can promote char formation during combustion, creating a protective barrier that insulates the underlying material from heat and flammable gases mdpi.comncsu.edunih.gov. The silane moiety can decompose to form a stable inorganic silica network, enhancing the thermal stability of the char layer. This can lead to improvements in the limiting oxygen index (LOI) and reductions in heat release rates mdpi.comncsu.edunih.gov. The reactive isocyanate group could also be utilized to graft specific flame-retardant molecules onto the textile surface or to enhance the adhesion of other flame-retardant systems. Synergistic effects are often observed when phosphorus and silicon-based flame retardants are used in combination nih.gov.

Precursors for Advanced Ceramics and Amorphous Silicon Oxycarbide (SiOC) Synthesis

Organosilicon polymers, including those functionalized with isocyanate groups, serve as precursors for Polymer-Derived Ceramics (PDCs). These polymers can be pyrolyzed at high temperatures to yield advanced ceramic materials. Isocyanato silanes can be incorporated into preceramic polymer formulations, with the isocyanate group potentially influencing the polymer's crosslinking and structure before pyrolysis. This process is particularly relevant for the synthesis of amorphous silicon oxycarbide (SiOC) ceramics, which are known for their excellent high-temperature resistance, oxidation resistance, and tunable mechanical and dielectric properties mdpi.comrsc.orgsciopen.com. For example, SiOC ceramics fabricated through pyrolysis of polymer precursors have demonstrated good mechanical properties, such as a compressive strength of 7.66 MPa and an elastic modulus of 1.47 GPa mdpi.com.

Materials for Optics, Magnetism, and Electrochemistry

The reactive nature of isocyanato silanes makes them valuable for functionalizing surfaces and creating specialized materials for optics, magnetism, and electrochemistry.

Magnetic Nanoparticles: Isocyanato silanes, such as 3-isocyanatopropyltrimethoxysilane (IPTMS), are widely used for the surface functionalization of magnetic nanoparticles (e.g., Fe3O4). The silane end anchors to the nanoparticle surface, while the reactive isocyanate group provides a site for covalent attachment of biomolecules (e.g., antibodies, proteins) or other functional agents mdpi.comfrontiersin.orgresearchgate.netsemanticscholar.org. This surface modification enhances nanoparticle dispersibility and enables applications in areas like biosensing, targeted drug delivery, and magnetic separation mdpi.comfrontiersin.orgresearchgate.netsemanticscholar.org. The functionalization can be achieved while largely preserving the magnetic properties of the nanoparticles semanticscholar.org.

Electrochemistry and Optics: While specific examples for isocyanato silanes are less detailed in the provided snippets, silane functionalization is a common strategy for modifying electrode surfaces in electrochemical applications to improve sensitivity or stability frontiersin.org. The isocyanate group can serve as a reactive handle for immobilizing electroactive species or creating specific surface chemistries for sensors. In optics, silanes can be used to improve the transparency or refractive index of composite materials or to attach optically active molecules.

Compound List

3-Isocyanatopropyltrimethoxysilane (IPTMS)

3-Isocyanatopropyltriethoxysilane (IPTS)

(3-Isocyanatopropyl)dimethoxymethyl silane

(3-Isocyanatopropyl)diethoxymethyl silane

α-isocyanatomethyl-dimethoxy-methylsilane

Isocyanato(triphenyl)silane

Tetraisocyanatosilane

(triethoxysilyl)propyl isocyanate

Proton-Conductive Composites

Silanes containing or derived from isocyanate groups contribute to the development of advanced proton-conductive materials, primarily for applications like fuel cells. The isocyanate functionality, when reacted, can lead to the formation of urea or urethane linkages within polymer structures. These linkages, often found in hybrid organic-inorganic materials, can influence the morphology and proton transport pathways within the composite membranes.

Research has explored the use of "ureasil" and "urethanesil" precursors, which are synthesized from isocyanate-functionalized silanes and polymers. These precursors are utilized in sol-gel processes to create hybrid organic-inorganic networks that can serve as proton-conducting membranes. For instance, hybrid precursors such as bis[(N-(3-triethoxysilylpropyl)ureido]-terminated poly(propylene glycol) (PPGU) and bis[3-(N-(3-triethoxysilylpropyl)ureido)propyl]- terminated poly(dimethylsiloxane) (PDM-SU) have been investigated for their potential in proton-conductive membranes for medium-temperature fuel cell applications chem-soc.si.

These materials, when combined with proton sources like heteropoly acids, have demonstrated proton conductivities in the range of 10⁻⁴ to 10⁻³ S/cm at room temperature. At elevated temperatures, up to 160 °C, these conductivities can increase to values approaching 10⁻¹ S/cm, which are considered acceptable for fuel cell operation chem-soc.si. The formation of urea groups, derived from the initial isocyanate functionality, is crucial in facilitating proton transport, often through the formation of hydrogen-bonded networks. Patents also mention the use of isocyanatopropyltrialkoxysilane in the preparation of ionomers with cationic conductivity google.comgoogle.com.

| Precursor Type (Isocyanate-Derived) | Typical Proton Conductivity (S/cm) | Temperature (°C) | Reference |

| Ureasil-based (PPGU) | 10⁻⁴ to 10⁻³ | Room Temperature | chem-soc.si |

| Ureasil-based (PDM-SU) | 10⁻⁴ to 10⁻³ | Room Temperature | chem-soc.si |

| Ureasil-based (PPGU/SiWA) | ~10⁻³ | Room Temperature | chem-soc.si |

| Ureasil-based (PDM-SU/SiWA) | ~10⁻³ | Room Temperature | chem-soc.si |

| Ureasil-based (PPGU/SiWA) | ~10⁻¹ | 160 | chem-soc.si |

| Ureasil-based (PDM-SU/SiWA) | ~10⁻¹ | 160 | chem-soc.si |

Damping Materials

Studies on vibration damping plates have demonstrated the efficacy of isocyanate-functionalized silanes in improving the adhesion strength between butyl rubber and aluminum substrates nih.govresearchgate.netnih.gov. When applied as a self-assembled monolayer on aluminum surfaces, ICPTES has been shown to significantly enhance adhesion. In one study, ICPTES resulted in an adhesion strength enhancement of approximately 150% compared to untreated samples, while other silanes like mercaptopropyltrimethoxysilane (MPTMS) showed higher enhancements (220%), and glycidylpropyltriethoxysilane (GPTES) showed approximately 200% enhancement nih.govresearchgate.netnih.gov. The presence of the isocyanate group in ICPTES was confirmed via FT-IR spectroscopy, indicating its successful surface modification nih.gov.

Furthermore, isocyanate silanes are utilized as modifiers for polyurethane polymers, forming silylated polyurethane resins (SPUR polymers) cfmats.commdpi.com. These SPUR polymers are employed in sealants and adhesives, which can contribute to damping properties in various applications, including automotive and construction cfmats.com. The reactive isocyanate group of the silane can react with polymer chains, while the hydrolyzable alkoxy groups on the silane moiety can bond to inorganic surfaces, thereby improving the composite's mechanical and adhesive characteristics cfmats.com. Silane coupling agents, in general, are also used to improve the interfacial compatibility between inorganic fillers (like fibers) and polyurethane matrices, where the silane's functional groups can react with the isocyanate groups present in the polyurethane mdpi.com.

| Silane Coupling Agent | Functional Group | Adhesion Strength Enhancement (%) | Application Context | Reference |

| APTES | Amine | 130 | Butyl rubber/aluminum damping plates | nih.govresearchgate.netnih.gov |

| GPTES | Epoxy | 200 | Butyl rubber/aluminum damping plates | nih.govresearchgate.netnih.gov |

| ICPTES | Isocyanate | 150 | Butyl rubber/aluminum damping plates | nih.govresearchgate.netnih.gov |

| MPTMS | Thiol | 220 | Butyl rubber/aluminum damping plates | nih.govresearchgate.netnih.gov |

Structure Property Relationships in Isocyanato Silane Derived Materials

Correlation of Molecular Design with Macroscopic Material Properties

Control over Crosslinking Density and Network Formation

Isocyanato silanes are versatile chemical compounds that play a crucial role in tailoring the properties of advanced materials through precise control over crosslinking density and network formation. These molecules possess a dual functionality: a reactive isocyanate group (-N=C=O) and one or more hydrolyzable alkoxysilane groups (-Si(OR)₃). This unique combination allows them to participate in distinct chemical reactions, leading to the formation of complex, often hybrid organic-inorganic, network structures scirp.orgacs.orgscirp.org. Understanding how these functionalities interact and how their structure dictates the resulting network is key to designing materials with specific performance characteristics.

Dual Reactivity and Network Architectures

Concurrently, the alkoxysilane moieties (-Si(OR)₃) undergo hydrolysis in the presence of moisture, converting the alkoxy groups into reactive silanol (B1196071) groups (-SiOH) scirp.orgmdpi.comshinetsusilicone-global.com. These silanol groups are unstable and readily undergo self-condensation reactions, forming robust siloxane (Si-O-Si) bonds scirp.orgmdpi.comshinetsusilicone-global.commdpi.commdpi.com. This condensation process leads to the formation of a three-dimensional inorganic siloxane network. The extent of this siloxane network formation is directly related to the number of hydrolyzable groups on the silicon atom and the availability of water and catalysts scirp.orgshinetsusilicone-global.com.

The synergy between the organic network formed by the isocyanate reactions and the inorganic siloxane network formed by silane (B1218182) condensation creates hybrid materials with enhanced properties, such as improved mechanical strength, thermal stability, and adhesion scirp.orgmdpi.commdpi.commdpi.com.

Factors Influencing Crosslinking Density

Several factors related to the structure of the isocyanato silane and the reaction conditions significantly influence the final crosslinking density and network architecture:

Silane Functionality : The number of hydrolyzable alkoxysilane groups on the silicon atom is a critical determinant of the siloxane network's density. Trialkoxysilanes, possessing three hydrolyzable groups, can form a more extensive and densely crosslinked siloxane network compared to dialkoxysilanes, which have only two such groups scirp.orgshinetsusilicone-global.com. This leads to a higher degree of inorganic crosslinking and a more rigid network structure scirp.orgshinetsusilicone-global.com.

Reaction Conditions : The presence of water is essential for the hydrolysis of alkoxysilane groups. Temperature and the choice of catalysts can accelerate both the isocyanate reactions and the siloxane condensation, thereby controlling the kinetics of network formation and the final crosslinking density scirp.orgmdpi.comacs.org.

Linker Group : The organic chain connecting the silane and isocyanate functionalities can affect the flexibility and steric accessibility of the reactive groups, indirectly influencing the packing and density of the formed network scirp.org.

Research Findings and Data

Research has demonstrated the direct impact of isocyanato silane structure and concentration on material properties, reflecting changes in crosslinking density and network formation.

Table 1: Influence of Silane Functionality on Siloxane Network Density This table illustrates the general principle that the number of hydrolyzable groups on a silane influences the resulting siloxane network's crosslinking density and rigidity scirp.orgshinetsusilicone-global.com.

| Silane Type | Number of Hydrolyzable Groups | Typical Siloxane Network Crosslinking Density | Resulting Network Rigidity |

| Trialkoxysilane | 3 | High | High |

| Dialkoxysilane | 2 | Moderate to Low | Moderate to Low |

In studies involving the modification of polyurethane matrices with silane-functionalized isocyanates, a clear correlation between the incorporation of silane groups and enhanced mechanical properties has been observed. For instance, the use of a silane-modified isocyanate (IPDI-M, derived from mercaptopropyl trimethoxysilane (B1233946) and isocyanates) in castor oil-based polyurethane composites led to significant improvements in tensile strength and Young's modulus, with a concomitant decrease in elongation at break, indicative of increased crosslinking density mdpi.com.

Table 2: Effect of Silane-Modified Isocyanate on Polyurethane Properties mdpi.com This data highlights how incorporating silane functionality via an isocyanate linkage can dramatically alter material properties, suggesting a denser, more rigid network.

| Sample ID | Silane-Modified Isocyanate Component | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| CPU0 | None (Control) | 9.5 | 4.05 | 342 |

| CPUSi20 | IPDI-M (Silane-modified Isocyanate) | 22.3 | 81.59 | 101 |

Furthermore, in the context of crosslinking silane-functionalized materials with di-isocyanates, research on aerogels has shown that the concentration of both the silane precursors and the di-isocyanate crosslinker directly influences the material's density and mechanical strength acs.org. Higher concentrations of these components generally result in denser aerogels with greater compressive strength, as more extensive crosslinking occurs within the material's porous structure acs.org.

Table 3: Effect of Isocyanate Crosslinker Concentration on Aerogel Density and Strength acs.org This table demonstrates how varying the concentration of the isocyanate crosslinker, used with silane-functionalized precursors, impacts the density and strength of the resulting material.

| Aerogel Type | Di-isocyanate Concentration (wt%) | Total Silane Concentration (mol/L) | Density (g/cm³) | Compressive Strength (MPa) |

| Di-isocyanate crosslinked aerogels (low silane) | 7-34 | ~0.44 | Lower | Lower |

| Di-isocyanate crosslinked aerogels (high silane) | 7-34 | ~2.1 | Higher | Higher |

These findings underscore the critical role of isocyanato silanes and related chemistries in engineering material properties by precisely controlling the density and architecture of organic-inorganic hybrid networks.

Future Directions and Emerging Research Avenues

Development of Novel Isocyanato Silane (B1218182) Architectures

Current research is exploring the synthesis of new isocyanato silane structures to impart unique properties and functionalities. This includes modifications to the silane backbone and the isocyanate group to achieve enhanced reactivity, thermal stability, and specific compatibility with different matrices. For instance, the development of α-silanes, which feature a methylene (B1212753) spacer instead of the traditional propylene (B89431) bridge between the silicon atom and the functional group, is a notable area of advancement. These novel architectures, such as those with modified organic functional groups or different hydrolyzable groups on the silicon atom, are being investigated for their potential to offer improved performance in various applications wacker.comresearchgate.net. Research into silanes with multiple isocyanate groups or branched alkyl chains attached to silicon is also underway to create more complex and robust hybrid systems wacker.com.

Sustainable Synthesis and Green Chemistry Approaches

A significant thrust in current research is the development of sustainable synthesis routes and the application of green chemistry principles to the production of isocyanato silanes rsc.orgdakenchem.comijnc.irijsetpub.comfrontiersin.orgorientjchem.orgfrontiersin.orgiipseries.org. This involves moving away from hazardous reagents and processes, reducing waste generation, and improving energy efficiency. Efforts are focused on exploring catalytic methods, including the use of heterogeneous catalysts, to achieve cleaner synthesis rsc.org. The development of phosgene-free routes for isocyanate production is a critical goal, aligning with the broader trend of creating safer and more environmentally benign chemical processes rsc.orgresearchgate.netnih.gov. Researchers are also investigating the use of bio-based precursors and solvent-free or aqueous-phase reactions to minimize environmental impact and enhance the sustainability profile of these compounds ijnc.irorientjchem.orgmdpi.com.

Advanced Characterization Methodologies for In Situ Studies

To gain deeper insights into the behavior and reaction mechanisms of isocyanato silanes, advanced in situ characterization techniques are increasingly being employed fraunhofer.deugent.beresearchgate.netfrontiersin.orgmdpi.comnih.gov. These methods allow for real-time monitoring of reactions and processes as they occur, providing crucial data that ex situ methods cannot capture. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are being utilized to track the progress of curing reactions, understand surface modification mechanisms, and elucidate bonding interactions fraunhofer.deresearchgate.netrsc.orgmdpi.comresearchgate.net. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) and ambient pressure X-ray photoelectron spectroscopy (APXPS) are also being explored for detailed surface analysis during chemical transformations nist.govlu.se. The application of these advanced analytical tools is vital for optimizing reaction conditions and understanding the fundamental chemistry of isocyanato silanes in complex systems.

Computational Design and Prediction of Isocyanato Silane Performance

Computational chemistry and modeling techniques are playing an increasingly important role in the design and prediction of isocyanato silane performance researchgate.netpsu.eduhydrophobe.orgresearchgate.netfigshare.com. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are used to investigate reaction mechanisms, predict binding energies to various surfaces, and understand the relationship between molecular structure and material properties. These computational approaches enable researchers to screen potential new silane architectures and optimize existing ones at the molecular level before experimental synthesis, thereby accelerating the development of high-performance materials. For example, DFT calculations can help elucidate the bonding interactions between silanes and substrates, while molecular dynamics can simulate self-assembly processes and predict mechanical properties psu.eduhydrophobe.orgresearchgate.net.

Exploration of New Application Domains for Hybrid Systems

The unique ability of isocyanato silanes to bridge organic and inorganic materials makes them ideal components for creating advanced hybrid systems with tailored functionalities. Emerging research is exploring their application in novel domains beyond traditional coatings and adhesives. This includes their use in the development of advanced composites with enhanced mechanical and thermal properties researchgate.netdtic.mil. Furthermore, their role in functionalizing nanoparticles for applications in areas such as targeted drug delivery, biosensing, and advanced biomaterials is a growing area of interest acs.orgaip.org. Research is also investigating their integration into next-generation materials for electronics, catalysis, and specialized surface modifications in fields like dentistry nih.govpsu.eduosti.govresearchgate.net.

Q & A

Q. What are the standard synthetic routes for isocyanato-silane compounds, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of chlorosilanes with isocyanate precursors under anhydrous conditions. Key parameters include:

- Precursor selection : Use high-purity chlorosilanes (e.g., trichloromethylsilane) and sodium isocyanate.

- Solvent and catalysts : Anhydrous toluene or THF with catalytic Lewis acids (e.g., AlCl₃) .